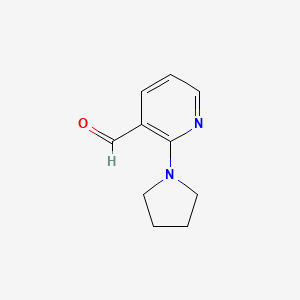

2-(1-Pyrrolidinyl)nicotinaldehyde

Description

Contextualization of Nicotinaldehyde Scaffolds in Heterocyclic Synthesis

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, is an aldehyde derivative of pyridine (B92270). dntb.gov.ua The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The aldehyde group attached to this ring system makes nicotinaldehyde and its derivatives highly versatile intermediates in organic synthesis. dntb.gov.ua

The reactivity of the aldehyde functional group allows for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in various carbon-carbon bond-forming reactions. nih.gov These reactions are pivotal in the construction of more complex molecular architectures. For instance, nicotinaldehydes can be key starting materials in the synthesis of fused heterocyclic systems like pyrazolopyridines, which have shown potential neuroprotective effects. Furthermore, they are utilized in multicomponent reactions to create structurally diverse pyridine derivatives. rsc.org The ability to introduce substituents onto the pyridine ring further expands the chemical space accessible from nicotinaldehyde scaffolds, enabling the fine-tuning of molecular properties for specific applications.

Significance of Pyrrolidine (B122466) Moieties in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of organic and medicinal chemistry. rsc.org This structural unit is prevalent in numerous natural alkaloids, such as nicotine (B1678760) and proline, and is a key component in a multitude of synthetic drugs. rsc.org The significance of the pyrrolidine moiety stems from its unique stereochemical and electronic properties. Its saturated nature provides a three-dimensional structure that can be crucial for specific biological interactions.

In organic synthesis, pyrrolidine and its derivatives are widely employed as chiral auxiliaries and organocatalysts, facilitating enantioselective transformations. nih.gov The nitrogen atom within the pyrrolidine ring can act as a nucleophile or a base, participating in a variety of synthetic reactions. rsc.org The incorporation of a pyrrolidine ring into a molecule can significantly influence its pharmacological profile, affecting properties such as binding affinity to biological targets and metabolic stability. This has led to the development of numerous pyrrolidine-containing compounds with applications as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV). researchgate.net

Overview of 2-(1-Pyrrolidinyl)nicotinaldehyde in Academic Research

This compound is a specific substituted nicotinaldehyde where a pyrrolidine ring is attached to the second position of the pyridine ring. This compound combines the chemical features of both the nicotinaldehyde scaffold and the pyrrolidine moiety. While it is commercially available, indicating its utility as a chemical building block, detailed academic publications focusing specifically on its synthesis and reactivity are not widely prevalent in the public domain. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTACFSVJFQMXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383389 | |

| Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-39-4 | |

| Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 1 Pyrrolidinyl Nicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is one of the most reactive functional groups in organic chemistry, readily undergoing nucleophilic addition and subsequent reactions. In 2-(1-Pyrrolidinyl)nicotinaldehyde, the aldehyde is positioned at the 3-position of the pyridine (B92270) ring, ortho to the pyrrolidinyl substituent. This proximity allows for potential electronic and steric influences on its reactivity.

Condensation Reactions with Amino Compounds

Aldehydes readily react with primary amino compounds in condensation reactions to form new carbon-nitrogen double bonds, eliminating a molecule of water. chemistryviews.orgpeerj.com This reaction is fundamental in the synthesis of a wide array of derivatives. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the final product. libretexts.org

The reaction of this compound with various amino compounds, such as hydrazines, is expected to proceed efficiently, often catalyzed by a small amount of acid. researchgate.net For instance, condensation with hydrazine or substituted hydrazines would yield the corresponding hydrazones. These reactions are crucial for synthesizing heterocyclic systems and compounds with potential biological activity. researchgate.netnih.gov

Table 1: Representative Condensation Reactions of Pyridinecarboxaldehydes with Hydrazine Derivatives

| Aldehyde Reactant | Hydrazine Reactant | Product Type | Reference |

|---|---|---|---|

| Pyridine-2-carbaldehyde | Hydrazine | Hydrazone/Azine | nih.gov |

| Substituted Salicylaldehydes | Hydrazine | Hydrazones and Azines | nih.gov |

Formation of Imines and Related Derivatives

The reaction between an aldehyde and a primary amine to form an imine, also known as a Schiff base, is a classic condensation reaction. chemistryviews.orgorganic-chemistry.org This transformation is typically reversible and acid-catalyzed. The reaction proceeds through a carbinolamine intermediate which subsequently loses water to form the C=N double bond. libretexts.org this compound can react with a diverse range of primary amines (alkyl and aryl) to produce a library of imine derivatives. These iminopyridine compounds are valuable as ligands in coordination chemistry. researchgate.net

The reaction conditions for imine formation can vary, from heating in a suitable solvent to using catalysts like Amberlyst® 15 under solvent-free conditions for a greener approach. peerj.com The general scheme for this reaction is as follows:

Step 1: Nucleophilic attack. The primary amine's nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

Step 2: Proton transfer. A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (carbinolamine).

Step 3: Protonation of hydroxyl. The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (water).

Step 4: Elimination of water. The lone pair on the nitrogen forms a double bond with the carbon, expelling a water molecule.

Step 5: Deprotonation. The catalyst is regenerated by deprotonation of the nitrogen, yielding the final imine product.

Functional Group Interconversions (e.g., Reduction, Oxidation)

The aldehyde moiety of this compound can be readily transformed into other functional groups, primarily through reduction to an alcohol or oxidation to a carboxylic acid.

Reduction: Aldehydes are easily reduced to primary alcohols using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukkhanacademy.org Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol or ethanol, and would selectively reduce the aldehyde group without affecting other parts of the molecule under standard conditions. nih.gov The reaction of this compound with NaBH₄ would yield [2-(1-pyrrolidinyl)pyridin-3-yl]methanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous solvents like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk

Table 2: Common Reagents for the Reduction of Aldehydes to Primary Alcohols

| Reducing Agent | Typical Solvent | Reactivity | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, Chemoselective | chemguide.co.uknih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong, Less Selective | chemguide.co.ukkhanacademy.org |

| Diborane (B₂H₆) | THF | Reduces acids and aldehydes | libretexts.org |

Oxidation: The oxidation of the aldehyde group provides direct access to the corresponding carboxylic acid, 2-(1-Pyrrolidinyl)nicotinic acid. A wide range of oxidizing agents can accomplish this transformation. organic-chemistry.org Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are effective but can be harsh. Milder and more selective methods are often preferred. For instance, pyridinium chlorochromate (PCC) can catalyze the oxidation of aldehydes using periodic acid (H₅IO₆). organic-chemistry.org Another efficient method involves using Oxone as the oxidant. organic-chemistry.org The choice of oxidant is crucial to avoid unwanted side reactions, such as oxidation of the pyrrolidine (B122466) ring or the pyridine nitrogen. Under anhydrous conditions, some chromium-based reagents can oxidize aldehydes without proceeding to the carboxylic acid, but the presence of water facilitates the formation of a hydrate intermediate that is readily oxidized. quora.com Anaerobic oxidation using reagents like iron(III) nitrate under hydrothermal conditions has also been reported. nih.gov

Transformations of the Pyrrolidine Moiety

The pyrrolidine ring is a saturated heterocycle. While generally stable, its nitrogen atom and adjacent C-H bonds can participate in specific reactions.

Nitrogen-Centered Reactions

The pyridine ring nitrogen is generally less basic than the pyrrolidine nitrogen due to the sp² hybridization and aromaticity. However, it can undergo N-oxidation. The oxidation of pyridines to pyridine-N-oxides is a common reaction, often carried out using peroxy acids like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. wikipedia.orgorganic-chemistry.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution. The N-oxidation of this compound would likely occur at the pyridine nitrogen, forming this compound N-oxide. nih.gov

Reactions at the pyrrolidine nitrogen are less common in this specific structure, as it is a tertiary amine embedded within the pyridine substituent. Direct reactions like alkylation would result in a quaternary ammonium salt, which is generally a high-energy process.

Ring-Opening or Expansion Reactions

While the pyrrolidine ring is an unstrained, stable five-membered ring, its C-N bonds can be cleaved under specific conditions. researchgate.net Such deconstructive functionalization reactions are an emerging area of interest. For example, reactions involving difluorocarbene can lead to the ring-opening of pyrrolidines to form formyl amides. researchgate.net Silylium-induced C-N bond cleavage of α-methyl substituted cyclic amines has also been demonstrated, converting them into acyclic silyl amines. researchgate.net Although these reactions have not been specifically reported for this compound, they represent potential pathways for profound structural modification of the pyrrolidine moiety under specialized catalytic conditions. Tandem ring-opening-cyclization reactions of cyclopropanes with imines have been used to synthesize multisubstituted pyrrolidines, showcasing the dynamic nature of these rings in synthesis. organic-chemistry.org

Reactivity of the Pyridine Ring

The pyridine ring in this compound exhibits a distinct reactivity pattern, influenced by the electronic effects of its substituents: the electron-donating pyrrolidinyl group at the 2-position and the electron-withdrawing aldehyde group at the 3-position. These groups collectively modulate the electron density of the pyridine ring, thereby directing the outcome of various chemical transformations.

Electrophilic Aromatic Substitution

The susceptibility of the pyridine ring to electrophilic aromatic substitution (EAS) is significantly governed by the interplay of the activating pyrrolidinyl group and the deactivating nicotinaldehyde moiety. The lone pair of electrons on the nitrogen atom of the pyrrolidinyl group can be delocalized into the pyridine ring, increasing its nucleophilicity and making it more susceptible to electrophilic attack. Conversely, the aldehyde group withdraws electron density from the ring, rendering it less reactive towards electrophiles.

The directing effect of these substituents determines the position of electrophilic attack. The strong activating effect of the 2-amino group (in this case, the pyrrolidinyl group) generally directs incoming electrophiles to the 5-position. This is because the resonance structures that can be drawn for the intermediate carbocation show that the positive charge can be delocalized onto the exocyclic nitrogen atom when the electrophile attacks at the 5-position, which is a significant stabilizing factor. Attack at the 3- or 4-positions does not allow for this same degree of stabilization.

For instance, studies on the bromination of 5-substituted 2-aminopyridines have shown that the reaction proceeds at the position para to the amino group. rsc.org Similarly, the nitration of 2-aminopyridine (B139424) has been reported to yield primarily the 5-nitro derivative, with the 3-nitro isomer as a minor product. sapub.org This regioselectivity is attributed to the powerful directing effect of the amino group, which overrides the deactivating effect of the pyridine nitrogen. In the case of this compound, the aldehyde group at the 3-position will further deactivate the ring, particularly at the adjacent 2- and 4-positions. Therefore, electrophilic substitution is most likely to occur at the 5-position, which is activated by the pyrrolidinyl group and less deactivated by the aldehyde.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Aminopyridine Derivatives

| Reactant | Electrophile | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | HNO₃/H₂SO₄ | 2-Amino-5-nitropyridine | 2-Amino-3-nitropyridine | sapub.org |

Metal-Catalyzed Coupling Reactions

The pyridine ring of this compound can be functionalized through various metal-catalyzed cross-coupling reactions. These reactions typically require the pre-functionalization of the pyridine ring with a leaving group, most commonly a halogen, which can then participate in the catalytic cycle. The position of the halogen will dictate where the new carbon-carbon or carbon-heteroatom bond is formed.

For instance, a halogen atom introduced at the 5- or 6-position of the this compound scaffold would serve as a handle for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to nicotinaldehyde derivatives. For example, 3-bromonicotinaldehyde has been coupled with various aryl boronic acids in the presence of a palladium catalyst to afford the corresponding 3-aryl nicotinaldehyde derivatives in good yields. nih.gov This suggests that a halogenated derivative of this compound could similarly undergo Suzuki-Miyaura coupling to introduce a variety of aryl or heteroaryl substituents onto the pyridine ring.

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction could be employed to introduce alkenyl groups onto a halogenated this compound. The success of the Heck reaction is often dependent on the nature of the halide and the electronic properties of the alkene.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. Given the successful application of Sonogashira coupling to other pyridine derivatives, it is a viable method for the alkynylation of a halogenated this compound.

The choice of catalyst, ligands, base, and solvent are crucial for the success of these coupling reactions, and conditions would need to be optimized for the specific substrate.

Table 2: Examples of Metal-Catalyzed Coupling Reactions on Pyridine Scaffolds

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromonicotinaldehyde | Aryl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 3-Aryl nicotinaldehyde nih.gov |

| Heck | Unsaturated halide | Alkene | Palladium catalyst / Base | Substituted alkene wikipedia.orgorganic-chemistry.org |

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Fused Heterocyclic Systems

The reactivity of 2-(1-Pyrrolidinyl)nicotinaldehyde makes it an excellent precursor for constructing fused heterocyclic systems, which are core structures in many biologically active compounds.

Synthesis of Pyrrolo[1,2-a]quinoxaline-Based Derivatives.rsc.orgresearchgate.netnih.govrsc.orgnih.govrsc.orgresearchgate.net

A significant application of this compound is in the synthesis of pyrrolo[1,2-a]quinoxalines. This heterocyclic scaffold is of great interest in medicinal chemistry due to its presence in compounds with a wide array of biological activities, including anti-HIV, antitumor, and antiparasitic properties. nih.govbeilstein-journals.org Various synthetic strategies have been developed to construct this tricyclic system, often involving the oxidative cyclization of 1-(2-aminophenyl)pyrroles with aldehydes. researchgate.net

Derivatives of pyrrolo[1,2-a]quinoxalines have been explored for their potential to modulate the activity of sirtuins, a class of proteins involved in crucial cellular processes. Specifically, research has focused on the design and synthesis of Sirtuin 6 (Sirt6) activators. donotage.orgnih.govmedchemexpress.comprohealth.comsigmaaldrich.com Sirt6 is a key regulator of DNA repair, genomic stability, and metabolism. Small molecule activators of Sirt6 are sought after for their potential therapeutic benefits. While many known Sirt6 activators are natural products like seaweed-derived fucoidans, synthetic routes to novel activators are of significant interest. donotage.orgprohealth.com The synthesis of complex heterocyclic structures, such as those derived from this compound, provides a platform for developing new and potent Sirt6 modulators.

The formation of the pyrrolo[1,2-a]quinoxaline (B1220188) ring system from precursors like 1-(2-aminophenyl)pyrroles and aldehydes typically proceeds through a cascade of reactions. nih.gov An iron-catalyzed method, for instance, involves the annulation and cleavage of cyclic ethers. rsc.org This process includes the functionalization of C(sp³)–H bonds and the construction of new C–C and C–N bonds. rsc.org Other approaches may involve an iodine-mediated electrochemical C(sp³)–H cyclization, which is noted for its mild conditions and high atom economy. rsc.org The mechanism often involves an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the final aromatic heterocyclic system.

Conversion to Nitroalkenes for Nitro-Mannich Cyclizations.nih.govwikipedia.org

The aldehyde functionality of this compound can be readily converted to a nitroalkene. This transformation opens up further synthetic possibilities, particularly in the realm of nitro-Mannich reactions, also known as aza-Henry reactions. wikipedia.org This reaction involves the nucleophilic addition of a nitroalkane to an imine, resulting in a β-nitroamine, a valuable synthetic intermediate. wikipedia.org

The pyridine (B92270) ring within the this compound scaffold is an azine, a class of heterocycles that has been the focus of extensive research in C-H functionalization. rsc.orgnih.gov Direct functionalization of the pyridine C-H bonds offers a more efficient and sustainable approach to creating substituted derivatives compared to traditional methods that require pre-functionalized starting materials. rsc.org While the electron-deficient nature of the pyridine ring can make C-H activation challenging, various catalytic systems have been developed to achieve regioselective functionalization at different positions of the ring. nih.govmdpi.comrsc.org

Strategic Importance in Divergent Synthesis

The strategic value of this compound in synthetic organic chemistry is particularly evident in its application to divergent synthesis. Divergent synthesis is a powerful strategy that enables the creation of a wide array of structurally distinct molecules from a single, common substrate. This approach is highly efficient for generating chemical libraries of complex and diverse scaffolds, which is crucial for fields like drug discovery and materials science. The unique molecular architecture of this compound, featuring two distinct and chemoselectively addressable reactive sites, makes it an exemplary building block for such strategies.

The core of its utility lies in the orthogonal reactivity of its functional groups:

The Aldehyde Group: This electrophilic center readily participates in a variety of classical carbonyl reactions, including condensations, additions, and multicomponent reactions (MCRs). It serves as a primary handle for introducing the first point of diversity.

The 2-Pyrrolidinyl-Pyridine Core: The electron-donating pyrrolidinyl group strongly activates the pyridine ring, rendering it electron-rich. This system essentially functions as a cyclic enamine, making the C5 position (para to the pyrrolidinyl group) highly nucleophilic. This nucleophilicity allows the pyridine ring itself to participate in cyclization and addition reactions.

This dual reactivity allows chemists to devise synthetic pathways where different reagents or reaction conditions can selectively engage one functional group over the other, or both sequentially in a one-pot cascade. By systematically varying the reaction partners that engage with the aldehyde and the activated pyridine ring, a single starting material can be elaborated into a multitude of different heterocyclic frameworks.

A prime example of this strategy involves the reaction of this compound with various active methylene (B1212753) compounds. The initial step is typically a Knoevenagel condensation between the aldehyde and the active methylene partner. The resulting vinylogous intermediate is a highly electrophilic species. At this juncture, the synthetic path can diverge. The nucleophilic C5 position of the pyridine ring can attack an electrophilic site in the intermediate or another added reagent, leading to the formation of a new fused ring system.

The specific heterocyclic scaffold produced is determined by the nature of the active methylene compound and any additional reagents. For instance, reaction with malononitrile (B47326) can lead to the formation of pyridopyrimidines, while using a β-ketoester could yield different fused systems like dihydronaphthyridines. This condition-dependent synthesis of diverse heterocyclic scaffolds from a common starting material highlights the strategic importance of the compound. mdpi.com This approach allows for the rapid assembly of complex molecular architectures that would otherwise require lengthy, linear synthetic sequences.

The table below illustrates the potential of this compound in divergent synthesis by showing how different reaction partners can lead to distinct heterocyclic cores.

| Reactant(s) | Key Intermediate Type | Resulting Heterocyclic Scaffold | Reaction Principle |

|---|---|---|---|

| Malononitrile | Pyridyl-ethylidene malononitrile | Aminopyridopyrimidine | Knoevenagel condensation followed by intramolecular cyclization and tautomerization |

| Cyanoacetamide | Pyridyl-ethylidene cyanoacetamide | Pyridopyrimidinone | Knoevenagel condensation followed by intramolecular cyclization |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyridyl-acrolein derivative | Dihydronaphthyridinone | Knoevenagel condensation followed by Michael-type addition and cyclization |

| Barbituric Acid | Pyridyl-ylidene barbiturate | Pyrido[2,3-d]pyrimidine | Three-component condensation leading to fused pyrimidine (B1678525) systems |

| Cyclohexane-1,3-dione | Pyridyl-ylidene dione | Fused Tetrahydroquinoline | Knoevenagel condensation followed by Michael addition and cyclization/aromatization |

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) and pyrrolidine (B122466) rings, as well as the aldehyde proton. The aldehyde proton (CHO) is expected to resonate at a low field, likely in the range of 9.5-10.5 ppm. chemicalbook.com The protons on the pyridine ring would appear in the aromatic region (approximately 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. The protons of the pyrrolidine ring would be found in the upfield aliphatic region, typically between 1.5 and 4.0 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the downfield region, around 190 ppm. The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-160 ppm), while the pyrrolidine carbons would appear in the aliphatic region (around 25-60 ppm).

2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals by revealing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(1-Pyrrolidinyl)nicotinaldehyde

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.5 | - |

| Aldehyde C | - | ~190 |

| Pyridine H | 7.0 - 8.5 | - |

| Pyridine C | - | 120 - 160 |

| Pyrrolidine H | 1.5 - 4.0 | - |

| Pyrrolidine C | - | 25 - 60 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (176.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) and fragmentation of the pyrrolidine ring. nist.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations associated with the pyrrolidine ring. nist.govchemicalbook.com

Crystallographic Studies for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data for this compound was found in the search results, such a study would reveal the planarity of the pyridine ring and the conformation of the five-membered pyrrolidine ring, which is typically found in an envelope or twist conformation. It would also elucidate how the molecules pack in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. iiste.org For 2-(1-Pyrrolidinyl)nicotinaldehyde, these calculations would provide a detailed understanding of its ground-state geometry, electron distribution, and molecular orbital energies.

Detailed research findings would involve optimizing the molecular geometry to find the most stable conformation. This would reveal key bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the pyrrolidinyl and aldehyde groups relative to the pyridine (B92270) ring. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. iiste.org

Furthermore, the calculation of the molecular electrostatic potential (MEP) would generate a map of charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group are expected to be regions of negative potential, while the hydrogen atom of the aldehyde group would be a site of positive potential.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Modeling for Reaction Pathways

Molecular modeling techniques are instrumental in exploring potential reaction pathways for the synthesis or transformation of this compound. nih.govarxiv.org By mapping the potential energy surface, computational chemists can identify transition states and intermediates, and calculate the activation energies associated with different reaction routes.

For instance, the synthesis of this compound likely involves the nucleophilic aromatic substitution of a 2-halonicotinaldehyde with pyrrolidine (B122466). Molecular modeling could be employed to compare the reaction barriers for different leaving groups (e.g., F, Cl, Br) on the pyridine ring, thus predicting the optimal reaction conditions. The calculations can also shed light on the role of catalysts or solvents in facilitating the reaction. mdpi.com These computational approaches enable the automated discovery and refinement of reaction pathways, providing valuable insights for synthetic chemists. researchgate.netpaperswithcode.com

| Reactant | Reaction Step | Activation Energy (kcal/mol) |

|---|---|---|

| 2-Chloronicotinaldehyde + Pyrrolidine | Transition State 1 | 25.3 |

| 2-Fluoronicotinaldehyde + Pyrrolidine | Transition State 1 | 22.1 |

Docking Studies of Derivatives in Structure-Activity Relationship (SAR) Contexts

In the context of medicinal chemistry or materials science, understanding how derivatives of this compound interact with a biological target or a material surface is crucial. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

For a hypothetical scenario where this compound derivatives are being investigated as enzyme inhibitors, docking studies would be performed to place these derivatives into the active site of the target enzyme. nih.gov The results would provide a binding affinity score and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net

By systematically modifying the structure of the parent compound (e.g., by adding substituents to the pyridine or pyrrolidine rings) and performing docking studies on the resulting derivatives, a Structure-Activity Relationship (SAR) can be established. nih.govnih.gov This allows researchers to understand which structural features are important for binding and to rationally design more potent or selective compounds.

| Derivative | Modification | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Parent Compound | - | -7.2 | H-bond with SER234 |

| Derivative 1 | 5-Fluoro | -7.8 | H-bond with SER234, Halogen bond with LEU187 |

| Derivative 2 | 4-Methoxy | -7.5 | H-bond with SER234, H-bond with GLY235 |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as its oxidation, reduction, or participation in condensation reactions, computational studies can provide a step-by-step description of the molecular transformations. organic-chemistry.orgrsc.org

For example, in a study of the catalytic oxidation of the aldehyde group to a carboxylic acid, computational methods could be used to investigate the mechanism of action of the catalyst. This would involve modeling the interaction of the substrate with the catalyst, identifying the key intermediates and transition states, and determining the rate-limiting step of the reaction. nih.gov Theoretical calculations can also help to understand the regio- and stereoselectivity of reactions. nih.gov

These computational investigations not only support experimental findings but can also predict new reactivity and guide the development of novel catalytic systems.

| Reaction Stage | Key Finding | Energetic Barrier (kcal/mol) |

|---|---|---|

| Catalyst-Substrate Binding | Formation of a stable complex | -5.2 (Binding Energy) |

| Oxidative Addition | Rate-determining step | 30.1 |

| Reductive Elimination | Product release | 15.7 |

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes

While traditional methods for synthesizing 2-(1-Pyrrolidinyl)nicotinaldehyde and its derivatives are effective, they often rely on harsh conditions or hazardous materials. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability, efficiency, and safety.

Key areas for development include catalyst-free and solvent-free reaction conditions. Research into the synthesis of related nitrogen-containing heterocycles has demonstrated the feasibility of such approaches. For instance, methods for preparing imidazo[1,2-a]pyridine (B132010) derivatives have been developed that proceed efficiently in water or even without any solvent, completely avoiding the use of organic solvents or catalysts. researchgate.net Similarly, green approaches for synthesizing 2-aminonicotinonitriles have been reported under neat (solvent-free) conditions using recyclable nanocatalysts, which offer high yields, shorter reaction times, and better green chemistry metrics like a low E-factor and high atom economy. researchgate.net Microwave-assisted organic synthesis (MAOS) also presents a significant opportunity, as it can dramatically reduce reaction times from hours to minutes and increase yields, as demonstrated in the one-pot, four-component synthesis of novel pyridine (B92270) derivatives. acs.org

Future work should aim to adapt these strategies for the large-scale production of this compound, focusing on metrics that quantify the environmental impact.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Method | Green Alternative (Projected) |

| Catalyst | Often requires transition metal catalysts. | Catalyst-free or recyclable nanocatalysts. researchgate.net |

| Solvent | Typically uses volatile organic solvents (VOCs). | Water or solvent-free (neat) conditions. researchgate.net |

| Energy Input | Prolonged heating under reflux. | Microwave irradiation (minutes vs. hours). acs.org |

| Yield | Variable, often moderate to good. | Good to excellent (82-94% reported for similar systems). acs.org |

| Work-up | Often requires column chromatography. | Simple filtration or crystallization. researchgate.net |

| Atom Economy | Can be moderate due to byproducts. | High, especially in multicomponent reactions. researchgate.net |

Exploration of New Chemical Transformations

The reactivity of this compound is largely centered around its aldehyde functionality and its role in cyclocondensation reactions. However, its structure is ripe for exploitation in a wider array of modern synthetic transformations.

Asymmetric Synthesis: A significant unexplored avenue is the use of this compound in asymmetric catalysis. The pyrrolidine (B122466) moiety could be derived from a chiral pool (like proline) to create a chiral auxiliary. This chiral center could direct the stereoselective addition of nucleophiles to the aldehyde or guide the formation of new stereocenters in subsequent reactions, a strategy well-established with other chiral auxiliaries. iupac.orgyoutube.com For example, imines derived from this chiral aldehyde could undergo diastereoselective additions of organometallic reagents to produce enantiomerically enriched amines, a known method for similar pyrrole-based systems. researchgate.net

Photocatalysis and Electrochemistry: Modern synthetic methods like photoredox and electrochemical catalysis could unlock novel reaction pathways. beilstein-journals.org The electron-rich pyridine ring of this compound makes it a potential substrate for oxidative coupling reactions. Conversely, the aldehyde group could participate in reductive couplings mediated by light or electricity. These methods offer mild reaction conditions and functional group tolerance that are often superior to traditional thermal reactions.

Table 2: Potential Novel Transformations of this compound

| Transformation Type | Proposed Reaction | Potential Outcome |

| Asymmetric Synthesis | Reaction of a chiral version with organometallics. | Enantiomerically pure alcohols or amines. researchgate.net |

| Photoredox Catalysis | Minisci-type reaction with radical precursors. | C-H functionalization of the pyridine ring. beilstein-journals.org |

| Electrochemistry | Reductive coupling with activated alkenes. | Synthesis of complex γ-hydroxyketones. |

| C-H Activation | Transition-metal catalyzed ortho-functionalization. | Direct installation of new substituents on the pyridine ring. |

Expansion of Applications in Diverse Chemical Scaffolds

The current utility of this compound is predominantly in the synthesis of fused bicyclic systems like imidazo[1,2-a]pyridines. ed.gov Future research should aim to leverage this building block for the creation of more complex and diverse molecular architectures.

Macrocycles: The rigid, angled geometry of the 2-aminopyridine (B139424) unit makes it an excellent candidate for the corners of macrocyclic structures. The synthesis of macrocycles containing pyridine units is an area of growing interest. clockss.orgelsevierpure.com By reacting a bifunctionalized derivative of this compound or by using it in a [2+2] or [3+3] condensation strategy, novel macrocycles with unique host-guest properties or biological activities could be accessed.

Multicomponent Reactions (MCRs): As an aldehyde, it is a perfect component for various MCRs beyond simple condensations. For instance, it could be employed in Ugi or Passerini reactions to rapidly generate libraries of complex, peptide-like molecules with high structural diversity. mdpi.combeilstein-journals.orgnih.gov The ability to combine three or more starting materials in a single, atom-economical step makes MCRs a powerful tool for drug discovery.

Fused Polycyclic Systems: Moving beyond simple bicyclic systems, cascade reactions initiated by this compound could lead to the formation of elaborate, fused polycyclic scaffolds. A strategic sequence involving an initial MCR followed by an intramolecular cyclization (e.g., a Pictet-Spengler or Friedländer-type reaction) could build significant molecular complexity from simple precursors.

Advanced Mechanistic Studies

A deeper, quantitative understanding of the reaction mechanisms involving this compound is essential for reaction optimization and the rational design of new transformations.

Computational and Kinetic Studies: While the outcomes of many reactions are known, the detailed energetic landscapes are often not. Density Functional Theory (DFT) calculations can be employed to model transition states, elucidate reaction pathways, and predict the reactivity of different substrates. nih.gov These theoretical studies, when combined with experimental kinetic analysis, provide powerful insights. For instance, kinetic and theoretical studies on the reactivity of thiophenes with amines have successfully quantified and predicted their electrophilicity, a similar approach could be applied here. nih.gov

In-situ Reaction Monitoring: Techniques like in-situ IR and NMR spectroscopy can be used to observe reactions as they happen, allowing for the identification of transient intermediates that are invisible to standard analysis of the final product. Such studies have been crucial in clarifying the mechanisms of complex multicomponent reactions, like the Castagnoli-Cushman reaction, resolving long-standing mechanistic questions. nih.govorganic-chemistry.org Applying these techniques to reactions involving this compound would provide a much clearer picture of the reaction pathways, enabling more precise control over reaction outcomes.

By pursuing these avenues of research, the scientific community can significantly expand the utility of this compound, cementing its role as a powerful and versatile platform for chemical innovation.

Q & A

Q. What are the established synthetic routes for 2-(1-Pyrrolidinyl)nicotinaldehyde, and what key reaction conditions are critical for optimizing yield?

Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For analogous pyridine derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde), the pyrrolidinyl group is introduced via Pd-catalyzed coupling or direct alkylation under inert conditions. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling .

- Temperature control : Reactions often proceed at 80–110°C in anhydrous solvents like DMF or THF.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical methods :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase acetonitrile/water (70:30 v/v) .

- NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyrrolidinyl protons (δ 1.6–2.1 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode for molecular ion verification .

Q. What are the primary stability concerns for this compound during storage?

The aldehyde group is prone to oxidation and dimerization. Recommendations:

- Store under nitrogen at –20°C in amber vials.

- Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) at the M06/6-311G(d,p) level can:

- Optimize geometry : Predict bond angles and dihedral strain in the pyrrolidinyl-nicotinaldehyde system .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning (e.g., aldehyde group as an electrophile) .

- Nonlinear optical (NLO) properties : Calculate hyperpolarizability (β) for photophysical applications .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

Case example: Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) .

- Deuterated solvent comparison : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .

- X-ray crystallography : Resolve ambiguities in molecular conformation .

Q. How can the pyrrolidinyl moiety influence the biological activity of nicotinaldehyde derivatives?

The pyrrolidinyl group enhances:

- Lipophilicity : Improves blood-brain barrier penetration (logP ~1.8–2.2) .

- Conformational rigidity : Restricts rotation, optimizing receptor-binding interactions (e.g., acetylcholine esterase inhibition) .

- Metabolic stability : Resistance to CYP450 oxidation compared to non-cyclic amines .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Critical issues include:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis with (R)-BINAP ligands .

- Byproduct formation : Monitor imine intermediates via in-situ FTIR to minimize side reactions .

- Process optimization : Continuous flow systems reduce reaction time and improve reproducibility .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .

- Spill management : Neutralize with sodium bisulfite solution (5% w/v) .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Calibration : Validate DFT methods against crystallographic data for bond lengths/angles .

- Solvent effect modeling : Include implicit solvent models (e.g., PCM) in calculations .

- Error analysis : Compare multiple functionals (e.g., B3LYP vs. M06) to assess systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.